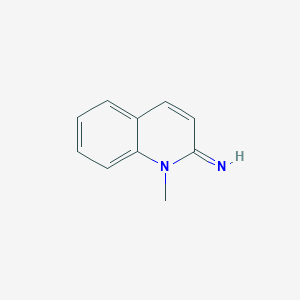

1-methylquinolin-2(1H)-imine

Description

Overview of Quinoline (B57606) and Imine Chemistry in Heterocyclic Compounds

Quinoline, a bicyclic heterocyclic aromatic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural alkaloids and synthetic compounds with diverse biological activities. nih.govjddtonline.infoacs.org The quinoline nucleus is considered a "privileged scaffold" because its derivatives have shown remarkable pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities. researchgate.netorientjchem.org The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast library of compounds with tailored properties. orientjchem.orgmdpi.com

An imine is a functional group characterized by a carbon-nitrogen double bond (C=N). wikipedia.org Imines, also known as Schiff bases, are crucial intermediates in a multitude of organic reactions. researchgate.net They are involved in the synthesis of various heterocyclic compounds, including β-lactams and tetrahydropyridines. wikipedia.org The reactivity of the imine group, particularly its susceptibility to nucleophilic attack at the carbon atom, makes it a valuable tool for constructing complex molecular architectures. wikipedia.org

The combination of quinoline and imine functionalities within a single molecule, as seen in 2-iminoquinolines, gives rise to compounds with unique chemical and physical properties. researchgate.net These molecules can exist in tautomeric forms and their derivatives are of significant interest in pharmaceutical chemistry and molecular recognition processes. nih.govbeilstein-journals.org

Historical Context and Evolution of Quinoline Derivatives

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.goviipseries.org However, the significance of the quinoline scaffold in medicine was established much earlier with the use of quinine, extracted from the bark of the Cinchona tree, as an effective antimalarial agent since 1820. researchgate.net This natural product served as the blueprint for the development of a plethora of synthetic antimalarial drugs, including chloroquine, primaquine, and mefloquine. researchgate.net

The late 19th century saw the development of several named reactions for the synthesis of quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which are still in use today. iipseries.org These methods enabled the systematic exploration of quinoline chemistry and the generation of a wide array of derivatives. iipseries.org Over the years, the applications of quinoline derivatives have expanded beyond antimalarial drugs to include antibacterials (fluoroquinolones), anticancer agents, and anti-inflammatory drugs. nih.govmdpi.com The continuous evolution of synthetic methodologies and the growing understanding of structure-activity relationships have solidified the position of quinoline as a critical pharmacophore in modern drug discovery. orientjchem.org

Structural Characterization of 1-Methylquinolin-2(1H)-imine within the Context of 2-Iminoquinolines

This compound is a specific derivative within the broader class of 2-iminoquinolines. Its structure features a quinoline core where the nitrogen at position 1 is methylated, and an imine group is present at position 2. This results in a molecule with the chemical formula C10H10N2.

The structural framework of 2-iminoquinolines has been a subject of interest, with studies focusing on their synthesis and tautomeric forms. nih.govbeilstein-journals.org Research has shown that 1,2-dihydro-2-iminoquinolines can be synthesized through copper-catalyzed reactions. nih.govrsc.org X-ray crystallography studies on related compounds have confirmed the Z-configuration of the imine residue, often stabilized by intramolecular hydrogen bonding. rsc.org However, N1-substituted derivatives, such as this compound, may exhibit an E-configured imine due to the absence of this hydrogen bonding capability. rsc.org

The methylation at the N1 position in this compound is a key structural feature that distinguishes it from its N-unsubstituted counterparts. This modification can significantly influence the compound's electronic properties, solubility, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H10N2 | rrscientific.com |

| CAS Number | 18029-51-1 | rrscientific.com |

| Purity | 98% | rrscientific.com |

| SMILES Code | CN1C(=N)C=CC2=CC=CC=C21 | rrscientific.com |

Significance of N-Methylated Quinoline Imines in Contemporary Organic Synthesis

N-methylated quinoline imines, including this compound, are valuable building blocks in contemporary organic synthesis. The presence of the N-methyl group can influence the reactivity and selectivity of reactions involving the quinoline core and the imine functionality. For instance, N-methylation can prevent certain tautomerization pathways, leading to more defined reaction outcomes.

These compounds can serve as precursors for the synthesis of more complex heterocyclic systems. The imine group can undergo various transformations, such as reduction to form the corresponding amine or reaction with nucleophiles to introduce new substituents. acs.org Recent research has demonstrated the synthesis of N-methylated amines from carbamate (B1207046) precursors, a reaction pathway that highlights the versatility of N-methylated compounds in synthetic strategies. acs.org

Furthermore, N-methylated quinoline derivatives have been investigated for their potential in various applications, including as catalysts and in materials science. The specific electronic and steric properties conferred by the N-methyl group can be harnessed to design molecules with desired functionalities.

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound and related N-methylated quinoline imines is multifaceted, with several key objectives. One primary area of focus is the development of novel and efficient synthetic methods for their preparation. This includes the exploration of new catalytic systems and reaction conditions to improve yields and selectivity. organic-chemistry.org

Another significant research direction is the investigation of the chemical reactivity of these compounds. Understanding how the N-methyl group and the imine functionality influence the outcome of various organic reactions is crucial for their application as synthetic intermediates. This includes studying their participation in cycloaddition reactions, nucleophilic additions, and rearrangements.

Furthermore, there is a growing interest in the potential biological activities of N-methylated quinoline imines. While the broader class of quinoline derivatives is well-known for its pharmacological properties, the specific effects of N-methylation on the imine subclass are less explored. Future research will likely involve the synthesis of libraries of these compounds and their screening for various biological targets. This includes exploring their potential as anticancer, antimicrobial, or anti-inflammatory agents. researchgate.netmaynoothuniversity.ie The synthesis of novel 3-(heteroaryl)quinolin-2(1H)-ones, which are structurally related, has shown promising results as inhibitors of Hsp90, a key protein in cancer progression. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

18029-51-1 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

1-methylquinolin-2-imine |

InChI |

InChI=1S/C10H10N2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11/h2-7,11H,1H3 |

InChI Key |

GWKMDFXFYQEQFE-UHFFFAOYSA-N |

SMILES |

CN1C(=N)C=CC2=CC=CC=C21 |

Canonical SMILES |

CN1C(=N)C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual atoms.

¹H and ¹³C NMR for Assignment of Chemical Shifts and Coupling Constants

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the specific resonances of the hydrogen and carbon atoms within the 1-methylquinolin-2(1H)-imine framework.

In the ¹H NMR spectrum of a related series of (E)-1-methyl-3-((substituted phenylimino)methyl)quinolin-2(1H)-one Schiff bases, the imine proton (-CH=N-) typically resonates as a singlet in the downfield region, for instance at δ 8.68 ppm. growingscience.com The absence of an aldehyde peak, which would appear between δ 8 and 10 ppm, confirms the formation of the imine linkage. growingscience.com Aromatic protons of the quinoline (B57606) and any substituted phenyl rings are generally observed in the range of δ 7.04 to δ 7.99 ppm. researchgate.net The protons of the N-methyl group characteristically appear as a singlet at approximately δ 3.71 ppm. growingscience.comresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbon atom of the C=N imine group is a key indicator and its resonance is often found around δ 157.43 ppm to δ 169.25 ppm. growingscience.comorientjchem.org The carbon of the N-methyl group typically appears in the aliphatic region of the spectrum. mdpi.com Aromatic carbons, including those of the quinoline system, resonate in the expected downfield region, generally between δ 114.90 ppm and δ 157.43 ppm. growingscience.com For instance, in a similar quinoline derivative, the carbon attached to the nitrogen of the quinoline ring was observed at δ 160.78 ppm. growingscience.com

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | -CH=N- (Imine) | ~8.68 (singlet) | growingscience.com |

| ¹H | Aromatic | 7.04 - 7.99 (multiplet) | researchgate.net |

| ¹H | N-CH₃ | ~3.71 (singlet) | growingscience.comresearchgate.net |

| ¹³C | C=N (Imine) | 157.43 - 169.25 | growingscience.comorientjchem.org |

| ¹³C | Aromatic | 114.90 - 157.43 | growingscience.com |

| ¹³C | N-CH₃ | ~38.0 | mdpi.com |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons through the carbon framework. This would be crucial in assigning the protons of the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across heteroatoms, such as the nitrogen in the imine and quinoline moieties. For example, a correlation between the N-methyl protons and the C2 carbon of the quinoline ring would be expected.

While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is a standard and vital part of the structural elucidation process for such molecules. uncw.edumdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification (e.g., C=N imine stretch)

FT-IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. For this compound, the most characteristic absorption band is that of the C=N imine stretch. This vibration typically appears in the region of 1630-1690 cm⁻¹. researchgate.net In a closely related series of compounds, the C=N stretching frequency was observed at 1643.35 cm⁻¹. growingscience.com The presence of this band, coupled with the absence of a primary amine (-NH₂) signal, confirms the formation of the imine. growingscience.com Aromatic C=C stretching vibrations are also expected in the 1450-1600 cm⁻¹ region. orientjchem.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=N (Imine) | Stretching | 1630 - 1690 | researchgate.net |

| C=C (Aromatic) | Stretching | 1450 - 1600 | orientjchem.org |

Raman Spectroscopy (as applicable)

Raman spectroscopy, being complementary to FT-IR, can also be used to identify the C=N imine stretch. The Raman signal for the C=N stretch is often observed in a similar region to the FT-IR absorption, around 1639 cm⁻¹. hanyang.ac.kr Raman spectroscopy can be particularly useful for monitoring the formation of the imine bond in situ. hanyang.ac.kramericanpharmaceuticalreview.com The technique is sensitive to changes in electron conjugation, which would be affected by the formation of the imine group within the quinoline system. hanyang.ac.kr

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would be used to confirm the molecular formula, C₁₀H₁₀N₂. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. In related quinoline-based Schiff bases, the molecular ion peak is readily observed, confirming the successful synthesis of the target molecule. ekb.eg For instance, in the mass spectrum of 3-((thiazol-2-ylimino)methyl)quinolin-2(1H)-one, a molecular ion peak (M⁺) was detected at m/z 255. ekb.eg

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the confident assignment of a molecular formula.

In the characterization of various quinoline derivatives, including those with an imine functionality, HRMS has been consistently employed to confirm their proposed structures. mdpi.comnih.govrsc.org For instance, in the synthesis of (Z)-N-(3-acetyl-4-methylquinolin-2(1H)-ylidene)methanesulfonamide, a related iminoquinoline, HRMS (ESI) was used to determine the mass of the protonated molecule [M+H]⁺. The calculated m/z was 277.06524, and the experimentally found value was 277.06476, confirming the molecular formula C₁₃H₁₅N₂O₃S. rsc.org Similarly, for (Z)-N-(3-acetyl-4-methylquinolin-2(1H)-ylidene)ethanesulfonamide, the calculated [M+H]⁺ was 293.09543, with the found value being 293.09485. rsc.org These examples underscore the power of HRMS in validating the synthesis of complex heterocyclic structures by providing precise mass measurements that align with theoretical values.

Table 1: Representative HRMS Data for Iminoquinoline Derivatives

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| (Z)-N-(3-Acetyl-4-methylquinolin-2(1H)-ylidene)methanesulfonamide | C₁₃H₁₅N₂O₃S | 277.06524 | 277.06476 | rsc.org |

| (Z)-N-(3-Acetyl-4-methylquinolin-2(1H)-ylidene)ethanesulfonamide | C₁₄H₁₇N₂O₃S | 293.09543 | 293.09485 | rsc.org |

| (Z)-N-(3-Benzoyl-4-methylquinolin-2(1H)-ylidene)-4-methylbenzenesulfonamide | C₂₄H₂₁N₂O₃S | 417.12674 | 417.12601 | rsc.org |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint, aiding in the structural elucidation of the parent compound.

For nitrogen-containing heterocyclic compounds like this compound, specific fragmentation pathways are often observed. In the mass spectra of amines, alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation process. libretexts.orglibretexts.org This is due to the formation of a relatively stable cation. For quinoline derivatives, a common fragmentation involves the neutral loss of HCN (27 Da). researchgate.net

The fragmentation of imines can also provide valuable structural clues. researchgate.net The analysis of fragmentation patterns in related heterocyclic systems, such as ketamine analogues which contain an imine-like moiety, shows characteristic losses of small molecules like CO (28 Da) and radicals such as methyl (15 Da) or ethyl (29 Da). mdpi.com These established fragmentation behaviors for amines, quinolines, and imines provide a strong basis for interpreting the mass spectrum of this compound and identifying its key structural features.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption, fluorescence, and phosphorescence, provides insights into the electronic structure and potential optoelectronic applications of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum reveals information about the electronic transitions within a molecule.

For compounds containing chromophores such as aromatic rings and imine groups (C=N), characteristic absorption bands are observed. elte.hu The UV-Vis spectra of imines and their derivatives typically exhibit two main types of electronic transitions: π→π* and n→π. elte.hunih.gov The π→π transitions are generally more intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons of the nitrogen atom, are less intense and appear at longer wavelengths. elte.hu

Studies on various quinoline derivatives show absorption maxima in the UV-Vis region. For example, some Schiff bases of quinoline exhibit absorption bands between 270-300 nm, attributed to the n→π* transition of the C=N bond and the aromatic system, and another band at a longer wavelength around 340-350 nm. asianpubs.org In other quinoline-based systems, absorption bands have been observed around 380 nm and 425 nm, corresponding to π-π* transitions related to the imine bond. redalyc.org The position and intensity of these bands can be influenced by the solvent polarity and the presence of various substituents on the quinoline ring. redalyc.orgresearchgate.net

Table 2: UV-Vis Absorption Data for Representative Quinolone and Imine Derivatives

| Compound/System | Solvent | Absorption Maxima (λmax, nm) | Transition Type | Reference |

|---|---|---|---|---|

| Hydrazone derivative of quinoline | Methanol | ~380, ~425 | π-π* (imine-related) | redalyc.org |

| Multi-substituted quinoline derivative (QEt) | Aqueous solution | ~420 | π→π* (HOMO to LUMO) | researchgate.net |

| Di-BenzThAz-terTh (aromatic imine) | 1,2-dichlorobenzene | 457 | π–π* (imine group) | nih.gov |

| Schiff Bases of Quinoline | DMSO | 270-300 | n-π* (C=N) | asianpubs.org |

Fluorescence and Phosphorescence Studies

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. These properties are highly dependent on the molecular structure and environment and are indicative of a compound's potential for applications in areas such as chemical sensing and optoelectronics.

Several quinoline derivatives have been shown to exhibit fluorescence. grafiati.com For instance, certain 7-(diethylamino)quinolin-2(1H)-one derivatives have been synthesized and their fluorescence properties studied, demonstrating their potential as fluorescent probes. nih.gov The emission spectra of some quinolinol-based indium complexes show bathochromic (red) shifts with increasing solvent polarity. grafiati.com

X-ray Diffraction Analysis

X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing

Growing single crystals of a compound allows for its analysis by single-crystal X-ray diffraction, a powerful technique that yields a precise atomic-level map of the molecule. This method has been successfully applied to various imine-based and quinoline-containing compounds. mdpi.comberkeley.eduscielo.org.co

For example, the crystal structure of a hydrazone derivative of quinoline was determined to be monoclinic with the space group P2₁/c. scielo.org.co The analysis revealed an almost planar configuration and a crystal packing arrangement governed by hydrogen bonding. scielo.org.co Similarly, single-crystal X-ray diffraction studies on imine-based covalent organic frameworks (COFs) have provided detailed insights into their connectivity and topology. berkeley.eduresearchgate.net

In the case of (Z)-1,2-dihydro-2-iminoquinolines, single-crystal X-ray analysis confirmed the Z-configuration of the imine residue, which was stabilized by intramolecular hydrogen bonding. rsc.org The ability to obtain such detailed structural information is crucial for understanding the structure-property relationships of these compounds.

Table 3: Representative Single Crystal X-ray Diffraction Data for Related Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| (E)-2-((2-(4-Chlorophenylhydrazono)methyl)quinoline | Monoclinic | P2₁/c | Almost planar configuration, hydrogen-bonded dimers | scielo.org.co |

| Copper Complex with Quinolinyl Anilido-Imine Ligand | Monoclinic | Cc | Square-planar geometry around Cu atom | mdpi.com |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to determine the crystalline phases of a solid material. This method provides a unique "fingerprint" of a crystalline compound, enabling its identification and the assessment of its purity. The technique relies on the constructive interference of a monochromatic X-ray beam with the ordered atomic planes within a crystal lattice, governed by Bragg's Law.

In the context of quinoline derivatives, PXRD is crucial for confirming the successful synthesis of the desired crystalline form and for ensuring the absence of amorphous content or polymorphic impurities. Recent studies on various quinoline derivatives have demonstrated the utility of PXRD in their structural characterization. For instance, the analysis of newly synthesized iodo-quinoline derivatives by PXRD confirmed that the observed diffraction peaks were in good agreement with simulated data, thereby verifying their structure and purity. nih.gov Similarly, the investigation of copper (II) complexes with a novel imine quinoline derivative ligand utilized PXRD to reveal the polycrystalline nature of the synthesized compounds. acs.orgresearchgate.net

For the specific compound This compound , while detailed PXRD data is not extensively published in publicly accessible literature, the standard application of the technique would involve the analysis of its powdered form. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would exhibit a series of peaks at characteristic angles. These peaks correspond to the different atomic planes within the crystal structure.

The identification of the crystalline phase of This compound would be achieved by comparing its experimental PXRD pattern to a reference pattern from a database or a pattern calculated from single-crystal X-ray diffraction data. Each crystalline solid possesses a unique powder diffraction pattern, making PXRD a definitive tool for phase identification.

Detailed Research Findings:

Interactive Data Table: Representative Powder X-ray Diffraction Data

Below is a hypothetical representation of PXRD data for a crystalline organic compound like this compound. The data points are essential for identifying the specific crystalline phase of the material.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.39 | 45 |

| 12.2 | 7.25 | 100 |

| 15.8 | 5.60 | 78 |

| 17.1 | 5.18 | 33 |

| 20.4 | 4.35 | 65 |

| 24.5 | 3.63 | 89 |

| 26.0 | 3.42 | 52 |

| 28.9 | 3.09 | 40 |

The analysis of such a pattern would confirm the crystalline nature of This compound . Furthermore, the sharpness and position of the peaks can provide information regarding crystallite size and strain within the material. Any deviation from a standard reference pattern could indicate the presence of impurities or a different polymorphic form, highlighting the importance of PXRD in quality control during the synthesis and manufacturing of chemical compounds.

Computational Chemistry and Theoretical Modeling

Reactivity and Selectivity Studies

Theoretical studies on quinoline (B57606) and imine derivatives utilize various computational tools to predict how these molecules will behave in chemical reactions. These studies are fundamental in mapping out the potential for electrophilic and nucleophilic attacks, thereby guiding synthetic strategies and explaining observed chemical phenomena.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Fukui Functions, Dual Descriptor)

While global descriptors provide a picture of the molecule as a whole, local reactivity descriptors pinpoint specific atomic sites prone to electrophilic or nucleophilic attack. chemrxiv.org Fukui functions (f(r)) and the dual descriptor (Δf(r)) are instrumental for this purpose. mdpi.com The Fukui function identifies a site's reactivity by analyzing the change in electron density when an electron is added or removed. researchgate.net The dual descriptor refines this by distinguishing between sites that are more susceptible to nucleophilic attack (Δf(r) > 0) and those more susceptible to electrophilic attack (Δf(r) < 0). researchgate.net For related quinolinone systems, DFT calculations have been used to determine these descriptors, revealing the most active sites within the molecule. nih.gov

Below is an interactive table summarizing key global reactivity descriptors and their significance.

| Descriptor | Symbol | Formula | Significance |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO) | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1/η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω | μ²/2η (where μ = -χ) | Quantifies the global electrophilic nature of a molecule. |

| Nucleophilicity Index | N | EHOMO(Nucleophile) - EHOMO(TCE) | Ranks nucleophiles on a relative scale (TCE = tetracyanoethylene). |

Transition State Characterization and Activation Energy Calculations

Understanding the mechanism of a chemical reaction requires the identification of transition states (TS) and the calculation of the energy barriers (activation energies) that must be overcome for the reaction to proceed. Computational methods, particularly DFT, are employed to locate the geometry of the transition state—a first-order saddle point on the potential energy surface. nih.gov

For processes like tautomerization or other intramolecular rearrangements in heterocyclic compounds, transition state theory (TST) is used to estimate the kinetic features. nih.gov Calculating the activation energy provides a quantitative measure of the reaction rate. For example, studies on the tautomerization of similar quinolinone derivatives have determined high energy barriers, indicating that such processes might be slow under certain conditions. nih.gov These calculations are critical for predicting the feasibility and kinetics of potential reactions involving 1-methylquinolin-2(1H)-imine.

Solvent Effects on Reactivity and Equilibria

The surrounding solvent can significantly influence the reactivity and stability of a molecule. nih.gov Computational models account for these interactions through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for studying how solvent polarity affects equilibria. nih.govnuph.edu.ua Explicit solvent models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific interactions like hydrogen bonding, which can be crucial for accurately reproducing experimental observations. mdpi.com

Studies on related imine and quinoline systems have shown that solvent polarity can dramatically influence tautomeric equilibria. beilstein-journals.orgnih.gov For instance, polar solvents may stabilize a more polar tautomer, shifting the equilibrium. beilstein-journals.org The choice of solvent can also impact reaction rates by stabilizing or destabilizing the transition state relative to the reactants. Theoretical investigations into the tautomerism of imine-containing compounds have demonstrated that both the dielectric constant of the solvent and its ability to form hydrogen bonds are critical factors. nih.govnih.gov

Tautomeric Equilibria and Interconversion Barriers

This compound can potentially exist in equilibrium with its tautomer, 2-amino-1-methylquinolinium (B372541). Tautomerism involves the migration of a proton, leading to isomers that can coexist in equilibrium. nih.gov The relative stability of these tautomers determines their population ratio at equilibrium.

Quantum-chemical calculations are essential for determining the energies of different tautomers and the energy barriers for their interconversion. nuph.edu.ua DFT and other high-level ab initio methods are used to calculate the Gibbs free energies of the tautomers. The tautomer with the lower Gibbs free energy will be the more stable and thus more abundant form at equilibrium. nih.gov

For related systems, such as other quinolinones and imines, computational studies have successfully predicted the predominant tautomeric form in various environments. nih.govnuph.edu.uanih.gov These studies often find that the interconversion barriers can be substantial, indicating that the tautomers might be stable enough to be observed individually under specific conditions. nih.gov The inclusion of solvent effects in these calculations is often mandatory to achieve agreement with experimental results, as intermolecular hydrogen bonds with solvent molecules can compete with intramolecular hydrogen bonds and significantly alter the stability of the tautomers. mdpi.com

Advanced Applications and Interdisciplinary Research

Applications in Catalysis

The catalytic potential of 1-methylquinolin-2(1H)-imine and its derivatives is a burgeoning area of research, with applications in both transition metal catalysis and organocatalysis.

Derivatives of quinoline-imines have demonstrated considerable efficacy as ligands in transition metal-catalyzed reactions. The nitrogen atoms within the quinoline (B57606) ring and the imine functionality serve as excellent coordination sites for a variety of transition metals.

Recent studies have highlighted the use of N,N,N-tridentate quinolinyl anilido-imine ligands in the formation of copper(II) complexes. These complexes have shown remarkable catalytic activity in Chan-Lam coupling reactions, which are crucial for the formation of carbon-nitrogen bonds. Specifically, the coupling of benzimidazole derivatives with arylboronic acids has been achieved with high yields, reaching up to 96%. The general structure of these catalytic copper complexes involves a copper center coordinated to the quinoline and imine nitrogen atoms, as well as an anilido nitrogen.

| Complex Type | Metal Center | Ligand Type | Catalytic Application | Max. Yield (%) |

| Anilido-aldimine Complex | Cu(II) | Quinolinyl Anilido-Imine | Chan-Lam Coupling | 96 |

These copper complexes have proven to be effective catalysts under mild, base-free conditions, demonstrating good compatibility with a range of functional groups. The square-planar geometry often adopted by these complexes is believed to be a key factor in their catalytic efficacy.

Beyond copper, iron complexes incorporating quinoline pyridine(imine) ligands have been synthesized and investigated for their catalytic activity in the 1,4-hydrovinylation of 1,3-dienes. This reaction is significant for the production of valuable chemical intermediates. The iron complexes, featuring a high-spin iron(II) center, have demonstrated the ability to catalyze the selective formation of hexa-1,4-diene from butadiene and ethylene.

The imine functionality is a cornerstone of organocatalysis, often serving as a key intermediate in a multitude of asymmetric transformations. While specific studies on this compound as a direct organocatalyst are not extensively documented, the general principles of imine-based organocatalysis are applicable. Imines can be formed in situ from amines and carbonyl compounds, and their reactivity can be harnessed to facilitate various bond-forming reactions.

Furthermore, the structural motifs present in quinoline derivatives have been explored in the context of enzyme mimicry. The quinoline scaffold can be incorporated into larger molecular architectures designed to mimic the active sites of metalloenzymes. For instance, quinoline oligoamide helices appended with phosphine groups have been used to create metallofoldamer catalysts for asymmetric hydrogenation. Additionally, the similarity of the quinoline moiety to certain biological scaffolds has led to its investigation in the development of new antifungal agents, mimicking the core structure of allylamine antifungals. The reversible formation of imines is also a key step in the mechanism of many enzymes, and synthetic systems that mimic this process are of great interest for developing novel catalysts.

Development of Functional Materials

The extended π-conjugated system and inherent charge-transfer characteristics of quinoline-based imines make them promising candidates for the development of advanced functional materials with unique optical and electronic properties.

Quinoline derivatives are well-regarded for their applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs), owing to their high electroluminescence efficiency and thermal stability. Quinoline Schiff bases, in particular, are noted for their unique optical properties that stem from the extensive delocalization of their electron clouds.

Computational studies using Density Functional Theory (DFT) on quinoline derivatives have provided insights into their electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for their optoelectronic applications. Experimental investigations involving photoluminescence and absorption spectroscopy have further elucidated the optical properties of imino quinolines, including their Stokes shift and quantum yield. The combination of a methyl-substituted quinoline-imine derivative with zinc oxide nanoparticles has been shown to produce random laser emission when optically excited.

The electron-withdrawing nature of the quinoline moiety plays a significant role in the electron-transporting capabilities of these materials, a desirable property for many optoelectronic applications.

The high order of non-linearity in the optical properties of quinoline Schiff bases suggests their potential for applications in non-linear optics (NLO). NLO materials are essential for a range of technologies, including optical switching and data storage. The molecular structure of these compounds, particularly the presence of donor and acceptor groups connected by a π-conjugated system, is a key determinant of their NLO response.

Research on quinolinium derivatives has demonstrated their potential as NLO materials. For instance, quinolinium 4-aminobenzoate has been grown as a single crystal and characterized for its NLO properties, showing a second harmonic generation (SHG) efficiency that is 90% of the standard potassium dihydrogen phosphate (KDP). Computational analyses of such compounds, focusing on parameters like electric dipole moment, polarizability, and hyperpolarizability, have supported the experimental findings and highlighted their suitability for optical limiting and switching applications. The inherent charge transfer within the quinolinium system is a key contributor to its significant NLO activity.

Role as Intermediates in Complex Molecule Synthesis

The versatile reactivity of the imine group, coupled with the quinoline scaffold, makes this compound and related compounds valuable intermediates in the synthesis of more complex molecules. Imines can undergo a variety of reactions, including electrophilic and nucleophilic additions, cycloadditions, and rearrangements.

The quinoline ring system itself is a prevalent motif in a vast array of biologically active compounds and natural products. The synthesis of substituted quinolines often proceeds through the formation of imine intermediates. For example, the Friedländer annulation, a classic method for quinoline synthesis, can involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group, which can proceed through an imine intermediate.

More contemporary synthetic methods also leverage quinoline-imine type structures. For instance, the synthesis of novel 2-oxoquinoline derivatives has been achieved through multi-component reactions that likely involve imine intermediates. Furthermore, the Vilsmeier-Haack reagent has been employed to synthesize quinoline derivatives where an aldehyde group is subsequently converted to an imine. The reactivity of the imine bond allows for its transformation into a variety of other functional groups, making it a strategic linchpin in multi-step synthetic sequences. While direct examples of this compound as a synthetic intermediate are not widely reported, its structural features suggest its potential utility in the construction of more elaborate molecular frameworks.

Building Blocks for Alkaloid Synthesis

Cyclic imines are recognized as universal precursors in the synthesis of nitrogen-containing alkaloids due to their inherent reactivity. nih.gov The imine moiety contains both a nucleophilic nitrogen atom and an electrophilic carbon atom, making it a valuable building block for constructing the intricate frameworks of alkaloids. nih.gov These natural products are renowned for their diverse biological activities and potential applications in medicine. nih.gov

The utility of imines in assembling alkaloid subunits is well-documented, with strategies involving Mannich and related reactions, cascade processes, and multicomponent reactions enabling the rapid construction of diverse alkaloid families. nih.gov For instance, these methods have been successfully applied to the total syntheses of (±)-epilupinine, (±)-tashiromine, and (−)-epimyrtine. nih.gov

A significant synthetic strategy involves the reaction of cyclic imines with substituted maleic anhydrides to form complex polycyclic lactam products in a single step. nih.gov Cyclic imines, such as dihydro-beta-carbolines and dihydroisoquinolines, demonstrate a high degree of reactivity in these annulation reactions. nih.gov Given its structure as a cyclic imine, this compound is an ideal candidate for such transformations, providing a direct route to novel, polycyclic alkaloid-like scaffolds. The diastereoselectivity of these reactions can often be controlled by modifying the reaction conditions, adding another layer of synthetic utility. nih.gov

| Alkaloid Class | Specific Alkaloid | Synthetic Approach | Reference |

|---|---|---|---|

| Pyrrolizidine / Indolizidine | (±)-Epilupinine, (±)-Tashiromine | Mannich reactions, cascade processes | nih.gov |

| Quinolizidine | (−)-Epimyrtine | Cascade reactions involving imines and allylsilanes | nih.gov |

| Indolizidine | Swainsonine | Cyclization of an imine precursor | nih.gov |

| Lycopodium Alkaloid | Serratezomine A | Cyclization of an imine to a mesylate followed by reduction | nih.gov |

Precursors for Other Nitrogen Heterocycles

The synthetic versatility of this compound extends beyond alkaloid synthesis to its use as a precursor for a wide array of other nitrogen-containing heterocycles. nih.govfrontiersin.org The development of efficient methods for preparing and functionalizing N-heterocycles is a central goal in organic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials. nih.govfrontiersin.org

Imines are key intermediates for the synthesis of nitrogen heterocycles. nih.gov One powerful method is the one-step annulation reaction between imines and alkyl-substituted maleic anhydrides, which yields complex polycyclic lactam products. nih.gov This reaction highlights the role of imines in building diverse heterocyclic systems. Furthermore, the development of synthetic routes involving imidoyl or iminyl radical intermediates opens new avenues for creating nitrogen-containing heterocycles. springerprofessional.de

By analogy, the related 1-methylquinolin-2(1H)-one scaffold has been shown to be a valuable precursor for other heterocyclic systems. For example, bromination of a functionalized 1-methylquinolin-2(1H)-one followed by reaction with thiourea or 2-aminopyridine leads to the formation of thiazole and imidazo[1,2-a]pyridine derivatives, respectively. researchgate.net This suggests that this compound could undergo similar transformations, acting as a versatile platform for generating a variety of fused heterocyclic structures.

| Precursor Type | Reagent(s) | Resulting Heterocycle | Reference |

|---|---|---|---|

| Cyclic Imine | Alkyl-substituted Maleic Anhydride (B1165640) | Polycyclic Lactam | nih.gov |

| Functionalized 1-methylquinolin-2(1H)-one | Thiourea | Thiazole derivative | researchgate.net |

| Functionalized 1-methylquinolin-2(1H)-one | 2-Aminopyridine | Imidazo[1,2-a]pyridine derivative | researchgate.net |

| Functionalized 1-methylquinolin-2(1H)-one | 2-Aminopyrimidine | Imidazo[1,2-a]pyrimidine derivative | researchgate.net |

Future Directions in Synthetic Methodology Development

The ongoing demand for more efficient, sustainable, and general methods for preparing nitrogen heterocycles continues to drive innovation in synthetic organic chemistry. nih.govfrontiersin.org Future development in the synthesis and functionalization of this compound will likely incorporate several emerging trends. These modern strategies offer pathways to new derivatives with enhanced structural diversity and biological activity. nih.govfrontiersin.orgagendabookshop.com

Key future directions include:

Organocatalysis : The use of small organic molecules as catalysts can provide metal-free alternatives for asymmetric synthesis, reducing cost and environmental impact. agendabookshop.com

Cascade Reactions : Designing multi-step reactions that occur in a single pot without isolating intermediates increases efficiency and reduces waste. agendabookshop.com This approach is particularly suited for rapidly building molecular complexity from a precursor like this compound.

Flow Chemistry : Performing reactions in continuous flow systems offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. agendabookshop.com

Metal-Free Synthesis : Developing reactions that avoid transition metals is a major goal of sustainable chemistry. Direct arylation of heterocycles using a combination of triflic acid and fluoroalcohol represents a move away from conventional metal-catalyzed coupling reactions. mdpi.com

Photoredox and Electrochemical Synthesis : These methods use visible light or electricity to drive chemical transformations, providing access to unique reaction pathways under mild conditions. agendabookshop.commdpi.com

The application of these advanced synthetic methodologies to the this compound framework could unlock novel chemical space and facilitate the discovery of new functional molecules.

Integration with Chemoinformatics and Machine Learning for Predictive Studies

The integration of computational tools with synthetic chemistry is revolutionizing drug discovery and materials science. Chemoinformatics and machine learning (ML) have become indispensable for mining chemical information from large datasets to design molecules with desired biological and physical properties. nih.gov

For quinoline derivatives, ML models are being developed to predict their chemical behavior and biological activity. researchgate.net A key application is the prediction of reactive sites for electrophilic aromatic substitution, with models achieving high accuracy. researchgate.net Such predictive power allows chemists to design more effective synthetic routes and to anticipate the outcomes of functionalization reactions on the quinoline core of this compound.

Furthermore, machine learning techniques are central to Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.com By analyzing the chemical structures of known active compounds, ML algorithms like Support Vector Machines (SVM) and artificial neural networks can build predictive models to screen new, untested molecules. mdpi.com These models can be applied to a library of virtual derivatives of this compound to prioritize candidates for synthesis and biological testing, thereby accelerating the discovery process. nih.gov This synergy between computational prediction and experimental synthesis represents a powerful paradigm for the future of chemical research. mdpi.com

| Application Area | Machine Learning Technique / Model | Objective | Reference |

|---|---|---|---|

| Reactivity Prediction | Quantum Mechanics Descriptors with ML | Predict the reactive site for electrophilic aromatic substitution on quinolines. | researchgate.net |

| QSAR Modeling | Support Vector Machine (SVM), Artificial Neural Networks | Predict biological activity (e.g., against Pseudomonas aeruginosa) based on molecular structure. | mdpi.com |

| Drug Discovery | General ML Models | Mine large compound databases to design novel drugs with superior biological properties. | nih.gov |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Create predictive models for various chemical and physical properties of novel compounds. | mdpi.com |

Conclusion

Synthesis of Key Findings and Contributions to 1-Methylquinolin-2(1H)-imine Chemistry

The chemistry of this compound is intrinsically linked to its more stable tautomer, the aromatic 2-amino-1-methylquinolinium (B372541) cation. The existence and reactivity of the imine form are best understood as part of a dynamic equilibrium. Research into this and related systems has provided several key insights:

Synthesis: The primary route to access the this compound system is through the N-alkylation of 2-aminoquinoline. This reaction typically employs a methylating agent to produce the 2-amino-1-methylquinolinium salt. bohrium.comnih.gov This salt, in the presence of a base, can deprotonate to form the neutral this compound, which exists in equilibrium with its tautomers. An analogous preparation has been demonstrated in the pyrimidine (B1678525) series, where 4-amino-2-chloro-6-methylpyrimidine is methylated to form the corresponding 4-amino-1,6-dimethylpyrimidinium iodide. rsc.org

Tautomerism: The central chemical feature of this compound is its participation in imine-enamine tautomerism. byjus.com The this compound (imine form) is in equilibrium with 2-(methylamino)quinoline (enamine form) and, more significantly, its protonated counterpart, the 2-amino-1-methylquinolinium ion. Spectroscopic studies on related systems, such as 1-methyl-2-phenacylbenzimidazoles, confirm the existence of such equilibria in solution. science.gov The relative stability of these tautomers is influenced by factors like solvent polarity and pH. rsc.org Generally, the aromatic quinolinium salt form is more stable and readily isolated, while the imine form is a more transient species.

Table 1: Tautomeric Forms of N-Methylated 2-Aminoquinoline

| Tautomer Name | Structure | Key Characteristics |

| This compound | Imine | Neutral, non-aromatic pyridinone ring, reactive C=N bond. |

| 2-Amino-1-methylquinolinium ion | Aromatic Amine (Salt) | Cationic, fully aromatic quinoline (B57606) system, generally the most stable form. |

| 2-(Methylamino)quinoline | Enamine | Neutral, aromatic, less commonly discussed as a major tautomer in this specific equilibrium. |

Reactivity and Characterization: The characterization of this compound is often indirect, through the analysis of its more stable salt form or by trapping it in reactions. The reactivity of the system is twofold:

As the quinolinium salt, it is susceptible to nucleophilic attack. For instance, treatment of 1-methylquinolinium (B1204318) salts with alkaline hydrogen peroxide leads to ring-opening to form 2-methylaminobenzaldehydes, proceeding through a pseudo-base intermediate. arkat-usa.org Palladium-catalyzed three-component reactions involving N-alkylquinolinium salts have been used to synthesize complex polycyclic tetrahydroquinolines. acs.org

The imine form, with its nucleophilic nitrogen and electrophilic imine carbon, can participate in various reactions. While direct cycloaddition reactions of this compound are not extensively documented, imines, in general, are key intermediates in the synthesis of nitrogen heterocycles. orientjchem.org Spectroscopic evidence for related imine structures includes characteristic signals in NMR (imine proton -CH=N-) and IR (C=N stretching frequency). growingscience.comtandfonline.com For example, the formation of an anhydro-base (2-anilino-1:4-dihydro-4-imino-6-methylpyrimidine) from its salt provides a characterizable model for the neutral imine species. rsc.org

Current Limitations and Unexplored Areas of Research

Despite its fundamental nature, the study of this compound faces several limitations, which also highlight promising avenues for future research:

Isolation and Direct Characterization: The primary limitation is the lack of isolation and comprehensive characterization of the neutral this compound tautomer. Its transient nature and tendency to exist as the more stable quinolinium salt have made direct study challenging. Future work could focus on developing conditions (e.g., aprotic, non-polar solvents, specific counterions) that favor the imine form, allowing for its isolation and full spectroscopic and structural elucidation via X-ray crystallography.

Quantitative Tautomeric Studies: While the existence of tautomerism is established, quantitative studies to determine the equilibrium constants (KT) between the tautomers in various solvents and conditions are lacking. Such studies, using techniques like variable-temperature NMR or UV-Vis spectroscopy, would provide a deeper understanding of the factors governing the stability of the imine form. rsc.org

Reaction Chemistry of the Imine Tautomer: The synthetic utility of the imine tautomer remains largely unexplored. While the reactions of the quinolinium salt are better known, the specific reactivity of the C=N double bond in this compound in reactions like cycloadditions, reductions, or additions of organometallic reagents has not been systematically investigated. Exploring its potential as a dipole or dienophile in cycloaddition reactions could lead to novel synthetic routes for fused heterocyclic systems.

Perspectives and Future Outlook for this compound in Chemical Sciences

The future of research on this compound is promising, with potential contributions to fundamental organic chemistry and synthetic methodology.

Advanced Synthetic Building Block: By harnessing the unique reactivity of the imine tautomer, the compound could emerge as a versatile building block. For example, its controlled in-situ generation could allow for diastereoselective or enantioselective reactions that are not possible with the quinolinium salt form. This could provide access to complex, sp³-rich polycyclic amines, which are valuable in medicinal chemistry.

Probing Bio-isosterism: The tautomeric pair of this compound and 1-methylquinolin-2(1H)-one (N-methylcarbostyril) represents an interesting case for bio-isosteric replacement. A systematic comparison of the biological activities of these two scaffolds and their derivatives could yield valuable structure-activity relationship (SAR) data, informing the design of new therapeutic agents.

Development of Novel Catalysis: The interconversion between the quinolinium salt and the imine base could be exploited in catalysis. The system could potentially act as a phase-transfer catalyst or as a component of a "frustrated Lewis pair" if the nucleophilic imine and an associated electrophilic center can be harnessed.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-methylquinolin-2(1H)-one and its derivatives?

Methodological Answer: 1-Methylquinolin-2(1H)-one can be synthesized via cyclization of substituted dianilides with polyphosphoric acid, followed by Mannich reactions or alkylation protocols. Key strategies include:

- One-step synthesis : Utilizing AI-driven retrosynthetic analysis (e.g., BKMS_METABOLIC and REAXYS databases) to predict feasible routes, such as N-acetylation with acetic anhydride/pyridine and subsequent double bond migration using 1,8-diazabicyclo[5.3.0]undec-7-ene (DBU) .

- Catalytic dehydrogenation : Palladium-catalyzed C-H functionalization with pivalic acid as an additive enables regioselective olefination at the C3 position .

- Oxidation routes : Selenium dioxide-mediated oxidation of 1-methylquinoline derivatives in chlorobenzene yields 4-carbaldehyde derivatives .

Q. Table 1: Representative Synthetic Methods

Q. How can spectroscopic techniques (e.g., NMR, HRMS) characterize 1-methylquinolin-2(1H)-one derivatives?

Methodological Answer:

Q. Table 2: Key Spectral Data for 1-Methylquinolin-2(1H)-one Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS ([M+H]⁺) |

|---|---|---|---|

| 1-Methylquinolin-2(1H)-one | 7.36–7.13 (m, 2H), 3.49 (q, J=7.0 Hz) | 149.3 (C=O), 45.4 (N-CH₃) | 162.1277 |

| 4-Hydroxy-3-(1-hydroxyethyl) | 17.15 (-OH), 3.93 (CHOH) | 1646.42 cm⁻¹ (C=O) | 176.22 (MW) |

Advanced Research Questions

Q. How does structural modification influence anticancer activity in 1-methylquinolin-2(1H)-one derivatives?

Methodological Answer: Modifications at C3, C4, and C6 positions significantly alter bioactivity:

- C3 functionalization : Introduction of triazole or styryl groups enhances binding to kinase domains (e.g., IC₅₀ < 1 µM for ATAD2 bromodomain inhibitors) .

- C4 carbaldehydes : These act as electrophilic warheads for covalent inhibition (e.g., antiproliferative effects on A549 lung cancer cells) .

- C6 substitution : Bulky aryl groups improve selectivity (e.g., 4-chlorophenyl derivatives show MolDock scores of -110.2253) .

Q. Table 3: Structure-Activity Relationships

| Derivative | Modification Site | Biological Activity (IC₅₀) | Target |

|---|---|---|---|

| 3-Styryl derivative | C3 | 0.8 µM | ATAD2 bromodomain |

| 4-Carbaldehyde | C4 | 50% inhibition at 10 µM | A549 lung cancer |

| 6-(4-Chlorophenyl) | C6 | MolDock Score: -110.2253 | K562 leukemia |

Q. What computational approaches study reaction mechanisms in quinolin-2(1H)-one synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for cyclization and oxidation steps, predicting regioselectivity in Pd-catalyzed reactions .

- Molecular docking : Evaluates binding affinities of derivatives to targets like ATAD2 (e.g., PDB ID: 4QST) .

- Retrosynthetic AI : Predicts feasible pathways using databases like Pistachio and Reaxys to optimize one-step syntheses .

Q. How do crystallographic studies inform target interactions?

Methodological Answer: X-ray crystallography (e.g., PDB 4QST) reveals:

- Hydrogen bonding : The quinolinone carbonyl interacts with ATAD2’s Asn1064 via water-mediated H-bonds .

- Van der Waals contacts : Hydrophobic substituents at C3/C6 occupy pockets lined by Pro980 and Phe1087 .

Figure 1: Binding pose of 1-methylquinolin-2(1H)-one in ATAD2 bromodomain (PDB 4QST) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.